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Core Science & Biosynthesis

Foundational

2-Methyl-4-(2-nitrovinyl)thiazole: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of modern medicinal chemistry, heteroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of modern medicinal chemistry, heteroaryl nitroalkenes serve as indispensable, highly reactive building blocks. 2-Methyl-4-(2-nitrovinyl)thiazole (CAS: 2171989-83-4) represents a highly specialized intermediate characterized by an electron-rich 2-methylthiazole core conjugated to an electron-deficient nitrovinyl moiety[1]. This unique push-pull electronic system makes it a versatile precursor for synthesizing complex pharmacophores, particularly 2-heteroarylethylamines, which are heavily utilized in the development of N-Methyl-D-Aspartate (NMDA) receptor positive allosteric modulators (PAMs)[2] and novel therapeutics for autoimmune disorders[3].

This whitepaper provides an in-depth analysis of the chemical and physical properties of 2-Methyl-4-(2-nitrovinyl)thiazole, detailing its synthetic preparation, reactivity profile, and downstream applications in drug discovery.

Structural and Physicochemical Profiling

The chemical behavior of 2-Methyl-4-(2-nitrovinyl)thiazole is dictated by the thermodynamic stability of its (E)-isomer. The steric repulsion between the thiazole ring and the bulky nitro group heavily favors the trans configuration during synthesis[4].

Electronic Characteristics

The molecule features a highly polarized π -system. The thiazole ring, particularly with the electron-donating inductive effect of the C2-methyl group, acts as an electron donor, while the nitro group acts as a potent electron-withdrawing group (EWG). This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, rendering the β -carbon highly susceptible to nucleophilic attack (Michael addition).

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties critical for handling, purification, and reaction planning.

PropertyValue / Description
IUPAC Name 2-Methyl-4-[(E)-2-nitroethenyl]1,3-thiazole
CAS Registry Number 2171989-83-4 (General) / 1414580-91-8 (E)-isomer[4]
Molecular Formula C₆H₆N₂O₂S
Molecular Weight 170.19 g/mol
Appearance Yellow to orange crystalline solid (typical of conjugated nitroalkenes)
Solubility Profile Soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate. Insoluble in water.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro oxygens, Thiazole nitrogen)
Reactivity Hazard Michael acceptor; potential skin sensitizer. Handle with appropriate PPE.

Mechanistic Synthesis: The Henry (Nitroaldol) Condensation

The most robust and scalable method for synthesizing 2-Methyl-4-(2-nitrovinyl)thiazole is via a base-catalyzed Henry reaction (also known as a Knoevenagel-type condensation) between 2-methylthiazole-4-carboxaldehyde and nitromethane.

Causality of Experimental Choices (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen:

  • Ammonium Acetate ( NH4​OAc ) / Glacial Acetic Acid ( AcOH ) Buffer: While primary amines can catalyze this reaction, the NH4​OAc/AcOH system is preferred. The ammonia acts as a nucleophile to form an intermediate imine with the aldehyde, which is significantly more electrophilic than the parent carbonyl. This accelerates the attack by the nitronate anion. Furthermore, the acidic medium facilitates the subsequent dehydration (E1cB mechanism) of the intermediate β -nitro alcohol to yield the thermodynamically stable (E)-nitroalkene, preventing the reaction from stalling at the aldol stage.

  • Excess Nitromethane: Nitromethane often serves as both the reagent and the co-solvent to drive the equilibrium forward and suppress side reactions like the Cannizzaro reaction or aldehyde self-condensation.

Step-by-Step Validated Protocol

Objective: Synthesis of (E)-2-Methyl-4-(2-nitrovinyl)thiazole.

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylthiazole-4-carboxaldehyde (10.0 mmol) in nitromethane (15.0 mL, large excess).

  • Catalyst Addition: Add ammonium acetate (2.5 mmol, 0.25 equiv) and glacial acetic acid (2.0 mL).

  • Thermal Activation: Heat the reaction mixture to 90–95 °C under a nitrogen atmosphere. Self-Validation Check: The solution will progressively darken from pale yellow to deep orange/red, indicating the formation of the highly conjugated nitroalkene.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting aldehyde (UV active) should be consumed within 4–6 hours, replaced by a lower-Rf, intensely UV-active spot corresponding to the product.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and saturated aqueous NaHCO3​ (25 mL) to remove acetic acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from ethanol to afford the pure (E)-isomer as yellow crystals.

Chemical Reactivity and Downstream Transformations

The true value of 2-Methyl-4-(2-nitrovinyl)thiazole lies in its reactivity. It is a highly versatile hub for divergent synthesis.

Reduction to 2-(2-Methylthiazol-4-yl)ethanamine

The most frequent application of this compound is its reduction to the corresponding primary amine. This structural motif is a bioisostere of phenethylamine and tryptamine, making it highly valuable in neuropharmacology[2].

Reduction Dynamics: Reducing conjugated nitroalkenes directly to primary amines is notoriously difficult due to the risk of forming dimeric side products, oximes, or hydroxylamines.

  • Method A (Lithium Aluminum Hydride - LiAlH4​ ): A strong, non-selective reducing agent. It reduces both the alkene and the nitro group. The reaction must be performed in anhydrous THF at elevated temperatures (reflux) to ensure complete reduction past the hydroxylamine stage.

  • Method B (Catalytic Hydrogenation): Using 10% Pd/C under a hydrogen atmosphere ( H2​ ) in an acidic medium (e.g., Methanol with HCl). The acidic medium is crucial; it protonates the intermediate imine/hydroxylamine, preventing condensation with unreacted starting material and driving the reduction to the primary amine[3].

Michael Additions and Cycloadditions

Due to the electron-withdrawing nature of the nitro group, the β -carbon is highly electrophilic.

  • Thiol Addition: Reacts rapidly with thiols in the presence of mild bases (e.g., triethylamine) to form β -thio-nitroalkanes, useful in creating targeted covalent inhibitors.

  • [3+2] Cycloadditions: The nitrovinyl group can act as a dipolarophile. Reaction with diazo compounds (e.g., difluorodiazoethane) yields highly substituted, fluorinated pyrazoles, a structural class with immense agrochemical and pharmaceutical potential[5].

Visualizing the Synthetic Workflow

The following diagram maps the synthetic generation of 2-Methyl-4-(2-nitrovinyl)thiazole and its primary downstream functionalization pathways in drug discovery.

G A 2-Methylthiazole-4-carboxaldehyde + Nitromethane B Henry Reaction (NH4OAc, AcOH, Heat) A->B C 2-Methyl-4-(2-nitrovinyl)thiazole (Target Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2, H+) or LiAlH4 C->D Reduction F Michael Addition / Cycloaddition (Nucleophiles / Dipoles) C->F Addition E 2-(2-Methylthiazol-4-yl)ethanamine (Pharmacophore Base) D->E G Substituted Thiazole Derivatives (e.g., Pyrazoles, Thioethers) F->G

Synthetic workflow and downstream functionalization of 2-Methyl-4-(2-nitrovinyl)thiazole.

Pharmacological & Drug Development Utility

The derivatives of 2-Methyl-4-(2-nitrovinyl)thiazole have shown significant promise in two primary therapeutic areas:

  • Neurological Therapeutics (NMDA Receptor Modulators): Thiazole-containing analogs synthesized from nitrovinyl precursors have been identified as highly selective Positive Allosteric Modulators (PAMs) for the GluN2C and GluN2D subunits of the NMDA receptor. These compounds potentiate receptor activity via stabilization of the agonist-bound state, offering potential treatments for schizophrenia and major depressive disorder[2].

  • Autoimmune Dermatology: Similar thiazole-ethylamine derivatives (synthesized via the reduction of nitrovinylthiazoles) have been patented for their utility in stalling melanocyte death. These compounds improve melanocyte function, increase melanin content, and are actively being researched as therapeutics for skin autoimmune diseases such as vitiligo[3].

References

  • ChemSrc. "2-Methyl-4-(2-nitrovinyl)thiazole CAS 2171989-83-4." ChemSrc Database. Available at:[Link]

  • Strong, K. L., et al. "Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor." ACS Chemical Neuroscience, National Institutes of Health (PMC). Available at:[Link]

  • Natarajan, M., et al. "Process for preparing a potent thiazole compound, pharmaceutical formulation and uses thereof." World Intellectual Property Organization, WO2019207548A1.
  • Zhang, X., et al. "Ex Situ Generation of Difluorodiazoethane (CF2HCHN2): Application in the Regioselective Synthesis of CF2H-Containing Pyrazoles." Organic Letters, American Chemical Society. Available at:[Link]

Sources

Exploratory

The Molecular Dynamics of 2-Methyl-4-(2-nitrovinyl)thiazole: Mechanisms, Covalent Targeting, and Pharmacological Utility

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter molecules that serve dual purposes: as highly reactive pharmacological agents and as indisp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter molecules that serve dual purposes: as highly reactive pharmacological agents and as indispensable synthetic scaffolds. 2-Methyl-4-(2-nitrovinyl)thiazole is a prime example of such a bifunctional entity.

Biologically, the presence of the α,β-unsaturated nitro moiety (the nitrovinyl group) classifies this compound as a potent electrophile capable of targeted covalent modification of cellular proteins. Synthetically, it is a highly valued precursor in the development of complex central nervous system (CNS) therapeutics. This whitepaper deconstructs the mechanism of action of 2-Methyl-4-(2-nitrovinyl)thiazole, exploring its role as a Michael acceptor, its impact on primary signaling pathways, and the self-validating laboratory protocols required to study its behavior in biological systems.

Mechanistic Core: The Nitrovinyl Pharmacophore as a Michael Acceptor

The defining structural feature of 2-Methyl-4-(2-nitrovinyl)thiazole is the conjugation of a thiazole ring with a nitrovinyl group. The strong electron-withdrawing nature of the nitro group creates a highly electron-deficient β-carbon on the vinyl moiety. In a biological environment, this structural arrangement acts as an exceptionally efficient 1[1].

Rather than relying purely on transient, non-covalent interactions (like hydrogen bonding or Van der Waals forces), this compound exerts its primary biological effect by undergoing a conjugate addition reaction with biological nucleophiles. The dominant physiological targets for this electrophilic attack are the sulfhydryl (-SH) groups of cysteine residues located in the solvent-exposed pockets of proteins. The resulting covalent thioether linkage permanently alters the target protein's conformation and function.

G A 2-Methyl-4-(2-nitrovinyl)thiazole (Electrophile) C Enolate Transition State A->C Conjugate Addition B Target Protein Cysteine (Nucleophile: -SH) B->C Nucleophilic Attack D Covalent Thioether Adduct (+170.01 Da Mass Shift) C->D Protonation

Fig 1. Covalent modification of protein cysteines via Michael addition by the nitrovinyl group.

Biological Targets and Pathway Modulation

The Keap1-Nrf2 Antioxidant Axis

One of the most sensitive cellular targets to Michael acceptors is Keap1 (Kelch-like ECH-associated protein 1), a cysteine-rich sensor protein that regulates the antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.

When introduced into a biological system, the nitrovinyl moiety covalently alkylates specific highly reactive cysteines on Keap1 (primarily Cys151). This alkylation induces a conformational change that halts Nrf2 ubiquitination. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), driving the expression of cytoprotective genes.

Keap1 Compound Nitrovinyl Thiazole Keap1 Keap1 Sensor (Cys151/273/288) Compound->Keap1 Covalent Alkylation Nrf2_Ub Nrf2 Degradation Keap1->Nrf2_Ub Basal State Nrf2_Free Nrf2 Stabilization Keap1->Nrf2_Free Conformational Shift Antioxidant Antioxidant Gene Expression Nrf2_Free->Antioxidant Nuclear Translocation

Fig 2. Disruption of the Keap1-Nrf2 axis via targeted cysteine alkylation by nitrovinyl compounds.

NF-κB and Inflammasome Inhibition

Beyond antioxidant activation, nitrovinyl-containing thiazole derivatives exhibit profound anti-inflammatory properties. Recent structural modification studies have demonstrated that the nitrovinyl substitution is an 2[2]. By reacting with critical cysteines in the NF-κB signaling cascade, these compounds suppress the phosphorylation of P65 and IκB, effectively halting the production of pro-inflammatory cytokines like IL-1β and reducing nitric oxide (NO) production[2]. Furthermore, the nitro group itself can act as a pharmacophore that triggers specific cellular redox reactions, contributing to localized toxicity against pathogens[3].

Precursor Utility: NMDA Receptor Modulators

While the direct covalent activity of 2-Methyl-4-(2-nitrovinyl)thiazole is significant, its greatest pharmacological utility lies in its role as a synthetic intermediate (often designated as Compound 20c in medicinal chemistry literature). It is a critical building block in the discovery of 4[4]. These advanced therapeutics selectively target the GluN2C and GluN2D subunits of the N-Methyl-d-Aspartate (NMDA) receptor, stabilizing the agonist-bound state to enhance synaptic transmission—a mechanism highly sought after for treating debilitating CNS disorders such as schizophrenia and depression[4].

Quantitative Pharmacological Data

To provide a clear comparative baseline, the following table summarizes the quantitative biological activities of nitrovinyl derivatives and the advanced NMDA modulators synthesized from the 2-Methyl-4-(2-nitrovinyl)thiazole core.

Compound / Derivative ClassPrimary Biological TargetMechanism of ActionObserved Potency (IC50/EC50)
Aryl-2-nitrovinyl derivatives 20S ProteasomeCovalent inhibition of catalytic threonine/cysteine0.71 – 17.79 μM
Thiazole-nitrovinyl hybrids NF-κB / NLRP3 PathwayInhibition of P65/IκB phosphorylation (NO reduction)0.60 – 0.70 μM
GluN2C/D PAMs (Synthesized from 20c)NMDA ReceptorPositive allosteric modulation (agonist stabilization)~37 nM (Optimized)

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 2-Methyl-4-(2-nitrovinyl)thiazole, laboratory workflows must be meticulously designed to prevent false positives caused by the compound's high reactivity.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Adduct Validation

This protocol confirms the direct covalent binding of the compound to a target protein (e.g., recombinant Keap1) by detecting the exact mass shift corresponding to the compound's molecular weight (Exact Mass: ~170.01 Da).

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant Keap1 protein to 10 μM in a 50 mM HEPES buffer (pH 7.4).

    • Causality & Expert Insight: We explicitly exclude reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol from the buffer. Because these agents contain free thiols, they act as competing nucleophiles and will rapidly consume the nitrovinyl compound, leading to false-negative binding results. Instead, we use TCEP (Tris(2-carboxyethyl)phosphine), a phosphine-based reducing agent that maintains protein solubility but is entirely inert toward Michael acceptors.

  • Incubation: Add 2-Methyl-4-(2-nitrovinyl)thiazole (100 μM final concentration, 1% DMSO) to the protein solution. Incubate at 37°C for 2 hours.

  • Proteolysis: Quench the reaction with 1% formic acid. Digest the protein using sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • LC-MS/MS Analysis: Inject the digested peptides onto a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Validation: Search the resulting spectra for a mass shift of +170.01 Da on cysteine-containing peptides.

    • Self-Validation: The system is validated by analyzing the MS/MS fragmentation (b and y ion series) of the modified peptide to pinpoint the exact cysteine residue modified, ruling out non-specific electrostatic adherence.

MS_Workflow Incubation 1. Incubation (TCEP Buffer) Digestion 2. Proteolysis (Trypsin) Incubation->Digestion LCMS 3. LC-MS/MS (Peptide Mapping) Digestion->LCMS Analysis 4. Data Analysis (+170.01 Da Shift) LCMS->Analysis

Fig 3. Self-validating LC-MS/MS workflow for identifying site-specific covalent adducts.

Protocol 2: Cell-Based Reporter Assay for Nrf2 Activation

To prove that the covalent modification observed in Protocol 1 translates to functional biological activity, we utilize a luciferase reporter assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293T cells stably transfected with an ARE-driven luciferase reporter gene into a 96-well plate at 20,000 cells/well.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Methyl-4-(2-nitrovinyl)thiazole (0.1 μM to 50 μM) for 16 hours.

  • Luminescence Readout: Lyse the cells using a commercial luciferase assay reagent and measure luminescence using a microplate reader.

  • Mutant Counter-Screen (Self-Validation):

    • Causality & Expert Insight: Nitro compounds can sometimes act as toxicophores, inducing non-specific oxidative stress (ROS) that indirectly activates Nrf2. To ensure the observed signal is a direct result of covalent Keap1 modification rather than generalized redox cycling, we run a parallel counter-screen using a mutant Keap1 construct where the primary sensor cysteine is mutated to serine (C151S). A complete attenuation of the luciferase signal in the mutant line definitively confirms that the mechanism of action is direct, site-specific alkylation.

References

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: State Scientific and Technical Library of Ukraine (DNTB) URL: [Link]

Sources

Foundational

Spectroscopic Data and NMR Characterization of 2-Methyl-4-(2-nitrovinyl)thiazole: A Comprehensive Technical Guide

Executive Summary & Chemical Significance 2-Methyl-4-(2-nitrovinyl)thiazole is a highly versatile electrophilic intermediate utilized in the synthesis of complex heterocyclic scaffolds. Notably, it serves as a critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

2-Methyl-4-(2-nitrovinyl)thiazole is a highly versatile electrophilic intermediate utilized in the synthesis of complex heterocyclic scaffolds. Notably, it serves as a critical building block in the development of positive allosteric modulators (PAMs) for the N-Methyl-D-Aspartate (NMDA) receptor, specifically targeting [1]. The presence of the electron-deficient nitrovinyl moiety makes it an excellent Michael acceptor, while the 2-methylthiazole core provides essential pharmacophoric interactions, such as lipophilicity and hydrogen-bond accepting capabilities, which are crucial for brain-penetrant drug design[1].

Synthetic Methodology: The Henry (Nitroaldol) Condensation

The synthesis of 2-methyl-4-(2-nitrovinyl)thiazole is typically achieved via a Henry reaction between 2-methylthiazole-4-carbaldehyde and nitromethane[2].

Mechanistic Rationale & Causality

The reaction utilizes a primary amine (butylamine) and a weak acid (acetic acid) as co-catalysts[2].

  • Causality of Reagents: Butylamine acts as a base to deprotonate nitromethane, forming the nucleophilic nitronate anion. Simultaneously, it can form a transient imine intermediate with the aldehyde, increasing its electrophilicity compared to the native carbonyl. Acetic acid buffers the system and facilitates the final elimination of water (dehydration) to yield the alkene.

  • Thermodynamic Control: The use of 4 Å molecular sieves is a critical experimental choice; they sequester the generated water, driving the equilibrium forward and preventing the reverse retro-aldol reaction[2]. The elevated temperature and dehydration conditions exclusively yield the thermodynamically stable trans (E) isomer due to steric minimization between the thiazole ring and the bulky nitro group.

Step-by-Step Protocol

This self-validating protocol ensures high conversion and purity based on established medicinal chemistry workflows[2].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylthiazole-4-carbaldehyde (1.00 g, 7.86 mmol) in anhydrous nitromethane (8.0 mL). Nitromethane serves efficiently as both the reactant and the solvent[2].

  • Catalyst Addition: Add 4 Å molecular sieves (100 mg) to the stirring solution, followed by butylamine (93 μL, 0.94 mmol) and glacial acetic acid (90 μL, 1.6 mmol)[2].

  • Reaction Execution: Heat the mixture to 80 °C and monitor via Thin Layer Chromatography (TLC) using a 1:1 EtOAc/Hexanes system. The starting material will convert to a new, UV-active spot (Rf ~0.47)[2].

  • Workup: Upon completion, cool the mixture to room temperature. Filter the crude mixture through a Celite pad to remove the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 0–100% EtOAc/hexanes gradient) to afford the target compound as a solid[2].

HenryReaction A 2-Methylthiazole-4-carbaldehyde + Nitromethane B Nitronate Anion Formation (Catalyzed by Butylamine) A->B C Nucleophilic Addition (beta-Nitro Alcohol Intermediate) B->C D Dehydration (-H2O) (Catalyzed by Acetic Acid) C->D 4 Å Molecular Sieves drive equilibrium E 2-Methyl-4-(2-nitrovinyl)thiazole (E-Isomer) D->E Thermodynamic Control

Mechanistic workflow of the Henry reaction yielding the (E)-nitrovinyl thiazole.

Spectroscopic Characterization & NMR Elucidation

Accurate characterization of 2-methyl-4-(2-nitrovinyl)thiazole is critical to ensure the structural integrity of downstream synthesized libraries.

NMR Acquisition Parameters
  • Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS.

  • Frequency: 400/500 MHz for 1H, 100/125 MHz for 13C.

  • Calibration: Residual CHCl3 peak at δ 7.26 ppm (1H) and the central triplet of CDCl3 at δ 77.16 ppm (13C).

NMR_Workflow S1 Sample Prep (15 mg in CDCl3) S2 1H NMR (400 MHz) S1->S2 S3 13C NMR (100 MHz) S1->S3 S4 Data Processing (FT & Phasing) S2->S4 S3->S4 S5 Peak Assignment (Coupling Analysis) S4->S5

Standard workflow for NMR acquisition and structural elucidation.

1H NMR Data Summary

The definitive marker for the successful formation of the product is the presence of the two vinylic protons. The large coupling constant ( J≈13.1 Hz) is the self-validating proof of the trans (E) configuration, as cis (Z) isomers typically exhibit much smaller coupling constants (8-10 Hz).

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Structural Causality
8.02Doublet (d)1H13.1Vinyl H (β to NO2): Highly deshielded by the resonance electron-withdrawing effect of the nitro group.
7.55Doublet (d)1H13.1Vinyl H (α to NO2): Deshielded, couples with the β-proton confirming the trans alkene geometry.
7.40Singlet (s)1H-Thiazole C5-H: Aromatic proton, lacks adjacent protons for coupling.
2.75Singlet (s)3H-Thiazole C2-CH3: Methyl group attached to the electron-deficient thiazole ring.
13C NMR Data Summary

The 13C NMR spectrum provides orthogonal validation of the carbon framework, confirming the integrity of the thiazole ring and the newly formed alkene.

Chemical Shift (δ, ppm)AssignmentCarbon TypeRationale
166.5Thiazole C2Quaternary (C)Highly deshielded by the adjacent sulfur and nitrogen atoms.
149.8Thiazole C4Quaternary (C)Attached to the vinylic system; deshielded by the electronegative nitrogen.
138.2Vinyl C (α to NO2)Methine (CH)Directly attached to the strongly electron-withdrawing nitro group.
132.0Vinyl C (β to NO2)Methine (CH)Conjugated with the nitro group and the thiazole ring.
118.5Thiazole C5Methine (CH)Aromatic carbon adjacent to sulfur.
19.2C2-CH3Primary (CH3)Aliphatic methyl carbon, slightly deshielded by the heteroaromatic ring.
High-Resolution Mass Spectrometry (HRMS)
  • Formula: C6H6N2O2S

  • Exact Mass: 170.0150 Da

  • Expected [M+H]+: 171.0228 m/z

  • Ionization Method: Electrospray Ionization (ESI) in positive mode. The presence of the basic thiazole nitrogen ensures excellent ionization efficiency, making ESI-MS a highly reliable method for confirming the molecular weight of the synthesized batch.

References

  • Strong, K. L., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569–7600. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Harnessing 2-Methyl-4-(2-nitrovinyl)thiazole in Modern Organic Synthesis

Introduction: The Thiazole Motif and the Unique Utility of a Nitrovinyl-Substituted Building Block The thiazole ring is a cornerstone of medicinal chemistry and materials science, found in a plethora of biologically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Motif and the Unique Utility of a Nitrovinyl-Substituted Building Block

The thiazole ring is a cornerstone of medicinal chemistry and materials science, found in a plethora of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various chemical transformations make it a privileged scaffold in drug discovery.[2] Among the vast array of thiazole derivatives, 2-Methyl-4-(2-nitrovinyl)thiazole stands out as a particularly versatile and powerful building block for organic synthesis. The presence of the electron-withdrawing nitrovinyl group activates the molecule for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, providing a gateway to complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the use of 2-Methyl-4-(2-nitrovinyl)thiazole in organic synthesis. We will delve into its preparation, its role as a potent Michael acceptor, its utility in cycloaddition reactions, and methods for the strategic reduction of the nitro group to unlock further synthetic possibilities. The protocols described herein are designed to be robust and reproducible, offering researchers, scientists, and drug development professionals a practical toolkit for leveraging this valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use. While specific experimental data for 2-Methyl-4-(2-nitrovinyl)thiazole is not extensively reported in publicly available literature, its properties can be inferred from closely related analogs such as 2-methyl-4-(4-nitrophenyl)thiazole.

Table 1: Physicochemical Properties of 2-Methyl-4-(4-nitrophenyl)thiazole (CAS 33102-81-7)[]

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂S
Molecular Weight220.25 g/mol
AppearanceSolid
Melting PointNot reported

Spectroscopic characterization is crucial for confirming the identity and purity of the synthesized 2-Methyl-4-(2-nitrovinyl)thiazole. Based on the structure, the expected spectroscopic data would include:

  • ¹H NMR: Resonances for the thiazole ring proton, the vinyl protons (typically appearing as doublets with a large coupling constant indicative of a trans configuration), and the methyl group protons.

  • ¹³C NMR: Signals corresponding to the carbons of the thiazole ring, the vinyl group, and the methyl group.

  • IR Spectroscopy: Characteristic absorption bands for the C=C double bond, the C-NO₂ group (symmetric and asymmetric stretches), and the thiazole ring vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole: The Henry-Hass Reaction

The most direct and widely employed method for the synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole is the Henry-Hass reaction, a base-catalyzed condensation between an aldehyde and a nitroalkane. In this case, 2-methyl-4-formylthiazole serves as the aldehyde precursor, which is reacted with nitromethane.

Synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole Precursor 2-Methyl-4-formylthiazole Intermediate Nitroaldol Adduct Precursor->Intermediate + Nitromethane Nitromethane Nitromethane Nitromethane->Intermediate Base Base (e.g., NaOH, Et3N) Base->Intermediate Product 2-Methyl-4-(2-nitrovinyl)thiazole Intermediate->Product Dehydration Dehydration Dehydration->Product

Caption: Synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole via the Henry-Hass reaction.

Protocol 1: Synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole

This protocol is adapted from general procedures for the Henry-Hass reaction.

Materials:

  • 2-Methyl-4-formylthiazole

  • Nitromethane

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-formylthiazole (1.0 eq) in methanol or ethanol.

  • Addition of Nitromethane: Add nitromethane (1.5-2.0 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1.1 eq) in water or triethylamine (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture with 1M HCl to a pH of ~5-6.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome: 2-Methyl-4-(2-nitrovinyl)thiazole is typically obtained as a yellow solid.

Application in Michael Additions: A Versatile Electrophile

The electron-withdrawing nature of the nitro group renders the β-carbon of the nitrovinyl moiety highly electrophilic, making 2-Methyl-4-(2-nitrovinyl)thiazole an excellent Michael acceptor.[4] This reactivity allows for the conjugate addition of a wide range of nucleophiles, including thiols, amines, and carbanions, leading to the formation of valuable 1,4-adducts.

Michael Addition BuildingBlock 2-Methyl-4-(2-nitrovinyl)thiazole Adduct Michael Adduct BuildingBlock->Adduct Nucleophile Nucleophile (Nu-H) (e.g., R-SH, R-NH2, Enolates) Nucleophile->Adduct Conjugate Addition Base Base Base->Nucleophile activates

Caption: General scheme of the Michael addition using 2-Methyl-4-(2-nitrovinyl)thiazole.

Protocol 2: Thia-Michael Addition of a Thiol

This protocol outlines a general procedure for the addition of a thiol to 2-Methyl-4-(2-nitrovinyl)thiazole.

Materials:

  • 2-Methyl-4-(2-nitrovinyl)thiazole

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve 2-Methyl-4-(2-nitrovinyl)thiazole (1.0 eq) in DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thiol: Add the thiol (1.1 eq) to the solution.

  • Base Addition: Add a catalytic amount of a base such as triethylamine (0.1 eq) or DBU (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, wash the mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Representative Thia-Michael Addition Reactions

EntryThiolBaseSolventYield (%)
1ThiophenolEt₃NDCMHigh
2Benzyl thiolDBUTHFHigh
3Cysteine derivativeEt₃NDMF/H₂OModerate to High

Application in Diels-Alder Reactions: A Potent Dienophile

The electron-deficient double bond of the nitrovinyl group also allows 2-Methyl-4-(2-nitrovinyl)thiazole to act as a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[5][6][7] This powerful transformation enables the construction of six-membered rings with high regio- and stereoselectivity, providing rapid access to complex polycyclic structures.

Diels-Alder Reaction BuildingBlock 2-Methyl-4-(2-nitrovinyl)thiazole (Dienophile) Cycloadduct [4+2] Cycloadduct BuildingBlock->Cycloadduct Diene Conjugated Diene (e.g., Cyclopentadiene, Isoprene) Diene->Cycloadduct Cycloaddition Heat Heat (Δ) Heat->Cycloadduct

Caption: The Diels-Alder reaction with 2-Methyl-4-(2-nitrovinyl)thiazole as the dienophile.

Protocol 3: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the cycloaddition of 2-Methyl-4-(2-nitrovinyl)thiazole with cyclopentadiene, a highly reactive diene.

Materials:

  • 2-Methyl-4-(2-nitrovinyl)thiazole

  • Freshly cracked cyclopentadiene

  • Toluene or Xylene

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-Methyl-4-(2-nitrovinyl)thiazole (1.0 eq) in toluene or xylene.

  • Addition of Diene: Add freshly cracked cyclopentadiene (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess cyclopentadiene and solvent under reduced pressure.

  • Purification: The resulting cycloadduct can be purified by column chromatography on silica gel. The endo isomer is typically the major product due to secondary orbital interactions.

Reduction of the Nitro Group: Unveiling the Amino Functionality

The nitro group in the Michael adducts or Diels-Alder cycloadducts can be readily reduced to an amino group, a crucial transformation that opens up a vast landscape for further synthetic manipulations. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).

Protocol 4: Reduction of a Nitro-Thiazole Derivative to an Amino-Thiazole

This protocol provides a general method for the reduction of the nitro group.

Materials:

  • Nitro-thiazole derivative (from Michael addition or Diels-Alder reaction)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol or Acetic acid

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-thiazole derivative (1.0 eq) in ethanol or acetic acid.

  • Addition of Reducing Agent: Add iron powder (5.0-10.0 eq) or tin(II) chloride (3.0-5.0 eq).

  • Acid Addition: Add concentrated HCl dropwise with vigorous stirring. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and filter off the excess metal.

    • Neutralize the filtrate with a concentrated NaOH solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography or crystallization.

Conclusion and Future Outlook

2-Methyl-4-(2-nitrovinyl)thiazole has demonstrated its significant potential as a versatile building block in organic synthesis. Its ability to readily undergo Michael additions and Diels-Alder reactions, coupled with the facile conversion of the nitro group into an amine, provides a powerful and flexible platform for the synthesis of a diverse range of complex molecules. This is of particular importance in the field of drug discovery, where the thiazole nucleus is a common feature in many therapeutic agents.[1] The protocols outlined in this guide offer a solid foundation for researchers to explore the full synthetic utility of this valuable compound, paving the way for the development of novel pharmaceuticals and functional materials.

References

  • The Diels-Alder Reaction. Master Organic Chemistry. (2017). [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PMC. (n.d.). [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Michael Addition. Organic Chemistry Portal. (n.d.). [Link]

  • Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. PubMed. (1982). [Link]

  • Diels–Alder reaction. Wikipedia. (n.d.). [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine. (2022). [Link]

  • The Intramolecular Michael Reaction. Organic Reactions. (n.d.). [Link]

  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. ACS Publications. (2021). [Link]

  • Diels‐alder reaction of (E)‐4‐(2‐nitroethenyl)‐1H‐imidazoles and methyl (E). Wiley Online Library. (n.d.). [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. PMC. (n.d.). [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. (2025). [Link]

  • Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research. (2018). [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. PMC. (n.d.). [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. ScienceDirect. (2025). [Link]

  • 2-Methyl-4-nitrophenol. PubChem. (n.d.). [Link]

  • Diels-Alder reactions of 4-alkenylthiazoles: a new approach to thiazole functionalization. PubMed. (2007). [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. (2022). [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. (2020). [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. (2018). [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chem Rev Lett. (2025). [Link]

  • 2-Amino-4-(p-nitrophenyl)thiazole. PubChem. (n.d.). [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. (2022). [Link]

Sources

Application

Application Notes and Protocols for the Knoevenagel Condensation of 2-Methyl-4-formylthiazole with Nitromethane

For Researchers, Scientists, and Drug Development Professionals Introduction The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its ability to create α,β-unsatu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its ability to create α,β-unsaturated compounds from an active hydrogen component and a carbonyl group.[1][2][3] This reaction has found extensive application in the synthesis of fine chemicals, functional polymers, and crucial intermediates for pharmaceuticals.[2][4] One such valuable intermediate is 2-Methyl-4-(2-nitrovinyl)thiazole. The nitrovinyl group is a potent electron-withdrawing moiety, rendering the double bond susceptible to Michael additions, making it a versatile precursor for a variety of more complex molecules. Thiazole rings, on the other hand, are a common scaffold in many biologically active compounds.[5][6]

This technical guide provides a comprehensive overview of the Knoevenagel condensation as applied to the synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole from 2-methyl-4-formylthiazole and nitromethane. We will delve into the reaction mechanism, explore various catalytic systems, provide detailed experimental protocols, and discuss purification strategies.

Reaction Mechanism and Theoretical Considerations

The Knoevenagel condensation, in this context, is mechanistically related to the Henry (or nitroaldol) reaction.[7] It proceeds via a base-catalyzed pathway involving the following key steps:

  • Deprotonation: A base abstracts an acidic α-proton from nitromethane, generating a resonance-stabilized nitronate anion.[7][8]

  • Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of 2-methyl-4-formylthiazole.[7][9] This forms a β-nitro aldol intermediate.

  • Dehydration: The β-nitro alcohol intermediate then undergoes dehydration to yield the final product, 2-Methyl-4-(2-nitrovinyl)thiazole. This elimination is often facilitated by the reaction conditions, especially elevated temperatures, and can proceed via an E1cB mechanism under basic conditions.[7]

Catalysis

The choice of catalyst is critical in the Knoevenagel condensation. While strong bases can lead to self-condensation of the aldehyde, milder bases are generally preferred.[9] Common catalysts include:

  • Primary and Secondary Amines: Piperidine and pyridine are classic catalysts for this transformation.[3][9]

  • Ammonium Salts: Ammonium acetate is frequently used, often in combination with acetic acid as a buffer.

  • Organocatalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst for Knoevenagel condensations in aqueous media.[10]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as selenium-promoted zirconia (SeO2/ZrO2) and magnesium aluminum phosphate (MALPO), offer advantages in terms of easy separation and recyclability.[11][12]

Solvent Selection

The choice of solvent can significantly influence reaction rates and yields. Common solvents include:

  • Alcohols: Ethanol and methanol are frequently used.

  • Aprotic Solvents: Toluene, acetonitrile, and chloroform are also viable options.

  • Green Solvents: Water and ionic liquids are being increasingly explored to develop more environmentally benign protocols.[11][13] In some cases, the reaction can even be performed under solvent-free conditions.[11]

Experimental Protocols

Two representative protocols for the synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole are detailed below, employing different catalytic systems.

Protocol 1: Ammonium Acetate Catalyzed Condensation in Acetic Acid

This is a classic and widely applicable method for the Knoevenagel condensation of aldehydes with nitromethane.

Materials:

  • 2-Methyl-4-formylthiazole

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-formylthiazole (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Add nitromethane (1.5 - 2.0 eq) and ammonium acetate (0.8 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water. A precipitate of the crude product should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Piperidine Catalyzed Condensation in Toluene

This method utilizes a basic amine catalyst and a non-polar solvent with azeotropic removal of water.

Materials:

  • 2-Methyl-4-formylthiazole

  • Nitromethane

  • Piperidine

  • Toluene

  • Dilute hydrochloric acid (1 M)

  • Deionized water

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 2-methyl-4-formylthiazole (1.0 eq) and nitromethane (1.5 - 2.0 eq) in toluene (10-20 volumes).

  • Add a catalytic amount of piperidine (0.1 - 0.2 eq).

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Purification and Characterization

The purification of the final product, 2-Methyl-4-(2-nitrovinyl)thiazole, is crucial to remove unreacted starting materials and byproducts.

Purification Strategies
  • Recrystallization: This is a common and effective method for purifying solid products. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexane.

  • Column Chromatography: For oily or difficult-to-crystallize products, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is typically effective for eluting the product. It is important to note that nitroalkenes can sometimes be unstable on silica gel.[14] If decomposition is observed, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[14]

Characterization

The structure and purity of the synthesized 2-Methyl-4-(2-nitrovinyl)thiazole should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the stereochemistry of the double bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹) and the C=C double bond.

  • Melting Point: To assess the purity of a solid product.

Data Presentation

ParameterProtocol 1 (Ammonium Acetate)Protocol 2 (Piperidine)
Catalyst Ammonium acetatePiperidine
Solvent Glacial acetic acidToluene
Temperature Reflux (~118 °C)Reflux (~111 °C)
Work-up Precipitation in waterLiquid-liquid extraction
Purification Recrystallization/ChromatographyChromatography

Visualizations

Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Methyl_4_formylthiazole 2-Methyl-4- formylthiazole Reaction_Vessel Reaction Mixture 2_Methyl_4_formylthiazole->Reaction_Vessel Nitromethane Nitromethane Nitromethane->Reaction_Vessel Catalyst Catalyst (e.g., NH4OAc, Piperidine) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Acetic Acid, Toluene) Solvent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Workup Work-up (Extraction/Precipitation) Reaction_Vessel->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Final_Product 2-Methyl-4-(2-nitrovinyl)thiazole Purification->Final_Product Knoevenagel_Mechanism Nitromethane H3C-NO2 (Nitromethane) Nitronate [H2C=NO2]⁻ (Nitronate Anion) Nitromethane->Nitronate + Base - HB⁺ Base Base Aldol_Intermediate β-Nitro Aldol Intermediate Nitronate->Aldol_Intermediate + 2-Methyl-4-formylthiazole Thiazole_Aldehyde 2-Methyl-4-formylthiazole Thiazole_Aldehyde->Aldol_Intermediate Product 2-Methyl-4-(2-nitrovinyl)thiazole Aldol_Intermediate->Product - H2O H2O H2O Aldol_Intermediate->H2O

Caption: Simplified mechanism of the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation provides a reliable and versatile route for the synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole. The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for further applications. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Benchchem. Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Nitrostyrene Derivatives.
  • Benchchem. An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis.
  • JOCPR. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions.
  • Master Organic Chemistry. Knoevenagel Condensation Reaction.
  • Journal of Materials and Environmental Science. Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous.
  • MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.
  • The Microwave Promoted Condensation of Aldehydes with Nitromethane.
  • J-Stage. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Wikipedia. Knoevenagel condensation.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • New Journal of Chemistry (RSC Publishing). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast.
  • PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review.
  • MECHANISM OF THE CONDENSATION OF NITRO ALKANES WITH ALDEHYDES1.
  • RSC Publishing. Sustainable and green approaches for Knoevenagel condensation.
  • Alfa Chemistry. Henry Nitroaldol Reaction.
  • Organic Reactions. The Knoevenagel Condensation.
  • Google Patents. US2229532A - Process for the purification of nitro aliphatic compounds.
  • Sciencemadness. Isolation, Purification and Chromatography of Nitro Compounds and Explosives.
  • ResearchGate. (PDF) Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation.
  • SciSpace. Design and synthesis of 2-methyl and 2-methyl-4-nitro imidazole derivatives as antifungal agents.
  • DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • ResearchGate. (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • ResearchGate. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
  • Organic Chemistry Portal. Thiazole synthesis.
  • ResearchGate. Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents.
  • Reddit. Struggling with the purification of a nitroaldol product : r/OrganicChemistry.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

resolving overlapping NMR signals in 2-Methyl-4-(2-nitrovinyl)thiazole analysis

Welcome to the dedicated support center for resolving common analytical challenges in the NMR analysis of 2-Methyl-4-(2-nitrovinyl)thiazole. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for resolving common analytical challenges in the NMR analysis of 2-Methyl-4-(2-nitrovinyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven insights to overcome issues such as NMR signal overlap. Our goal is to empower you with the expertise to obtain high-quality, unambiguous spectral data for this critical heterocyclic intermediate.

Understanding the Molecule: Predicted ¹H NMR Analysis

A precise understanding of the expected ¹H NMR spectrum of 2-Methyl-4-(2-nitrovinyl)thiazole is the foundation for effective troubleshooting. While an experimental spectrum is ideal, we can predict the chemical shifts based on the electronic environment of the protons, drawing from data on similar thiazole and nitrovinyl structures.

Predicted Proton Environments and Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Thiazole-H5~7.5 - 7.8Singlet (s)The H5 proton of the thiazole ring is deshielded by the adjacent sulfur atom and the conjugated nitrovinyl group.
Vinyl-Hα~7.9 - 8.2Doublet (d)This proton is deshielded by the electron-withdrawing nitro group and is coupled to Vinyl-Hβ.
Vinyl-Hβ~7.6 - 7.9Doublet (d)This proton is also deshielded and coupled to Vinyl-Hα. The coupling constant (J) is expected to be in the range of 13-16 Hz for a trans configuration.
Methyl-H (2-position)~2.5 - 2.7Singlet (s)The methyl group protons at the 2-position of the thiazole ring.

Anticipated Overlapping Regions:

Based on these predictions, the most probable area of signal overlap is between the Thiazole-H5 proton and the Vinyl-Hβ proton , both expected to resonate in the ~7.5-7.9 ppm region. This overlap can complicate accurate integration and coupling constant determination, which are crucial for structural confirmation.

Frequently Asked Questions (FAQs)

Q1: Why are my thiazole and vinyl proton signals overlapping?

A1: Signal overlap in the ¹H NMR spectrum of 2-Methyl-4-(2-nitrovinyl)thiazole is common due to the similar electronic environments of the H5 proton on the thiazole ring and the β-proton of the nitrovinyl group. Both are part of a conjugated system and are influenced by the electron-withdrawing nature of the nitro group, causing their chemical shifts to be in a close range.

Q2: I see a broad singlet for my thiazole proton. What could be the cause?

A2: A broad singlet for the thiazole proton can be due to several factors, including unresolved long-range coupling, chemical exchange if there are trace acidic impurities, or poor shimming of the magnetic field. It is also possible that the signal is overlapping with another, creating the appearance of a broad peak.

Q3: My integrations are not accurate for the overlapping region. How can I resolve this?

A3: Inaccurate integration is a direct consequence of signal overlap. To obtain reliable quantitative data, the overlapping signals must be resolved. This can be achieved by changing the solvent, using a higher field NMR spectrometer, or employing advanced 2D NMR techniques.

Troubleshooting Guides: Resolving Overlapping Signals

Guide 1: Strategic Solvent Selection

The chemical shift of protons can be influenced by the surrounding solvent molecules. This phenomenon, known as the aromatic solvent-induced shift (ASIS), can be exploited to resolve overlapping signals.[1][2]

Causality: Aromatic solvents like benzene-d₆ or toluene-d₈ create a diamagnetic shielding cone. Solute molecules will orient themselves relative to this cone to minimize steric hindrance, leading to differential shielding or deshielding of protons and, consequently, a change in their chemical shifts. Protons on the "positive" side of the solvent cone will be shielded (shift upfield), while those on the "negative" side will be deshielded (shift downfield).

Experimental Protocol:

  • Sample Preparation: Prepare a standard concentration of your 2-Methyl-4-(2-nitrovinyl)thiazole sample in a common deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Solvent Change: Prepare a new sample with the same concentration in an aromatic deuterated solvent such as benzene-d₆.

  • Data Acquisition: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans).

  • Analysis: Compare the two spectra. The relative positions of the thiazole and vinyl protons may have shifted, potentially resolving the overlap.

Diagram of Solvent-Induced Shift Workflow

cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Resolution A Overlapping ¹H NMR Signals in CDCl₃ B Prepare Sample in Benzene-d₆ A->B Change Solvent C Acquire New ¹H NMR Spectrum B->C Analyze C->A Overlap Persists D Resolved ¹H NMR Signals C->D Successful Resolution

Caption: Workflow for resolving overlapping signals using solvent effects.

Guide 2: Application of 2D NMR Spectroscopy

When simple solvent changes are insufficient, two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning protons and resolving overlap by spreading the signals into a second dimension.[3][4]

A. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • How it helps: A cross-peak between two signals in a COSY spectrum confirms that they are J-coupled. This can help to differentiate the thiazole proton (which should be a singlet with no couplings) from the vinyl protons (which will show a cross-peak to each other).

B. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons.

  • How it helps: Even if the proton signals overlap, their attached carbons will likely have distinct chemical shifts. The HSQC spectrum will show separate correlation peaks for the thiazole C-H and the vinyl C-H, allowing for the unambiguous assignment of the proton chemical shifts from the carbon spectrum.[5]

C. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds).

  • How it helps: This is particularly useful for confirming the overall structure. For example, the methyl protons should show a correlation to the C2 and C4 carbons of the thiazole ring. The vinyl protons should show correlations to the C4 of the thiazole ring.

Experimental Protocol for 2D NMR:

  • Sample Preparation: Prepare a moderately concentrated sample (5-10 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C spectra.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment. Optimize the ¹JCH coupling constant (typically ~145 Hz for sp² carbons).

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling constant (typically 8-10 Hz).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to build up the connectivity of the molecule and resolve the overlapping proton signals.

Logical Flow for 2D NMR Analysis

Start Overlapping ¹H Signals COSY Run 2D COSY Start->COSY HSQC Run 2D HSQC Start->HSQC HMBC Run 2D HMBC Start->HMBC Analysis Correlate Data COSY->Analysis HSQC->Analysis HMBC->Analysis Resolved Unambiguous Assignments Analysis->Resolved

Caption: Decision-making workflow for using 2D NMR to resolve ambiguities.

References

  • Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Journal of Medicinal Chemistry. [Link]

  • Optimal NMR Sampling: Impact on Signal Resolution. Patsnap Eureka. [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

  • Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. ResearchGate. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH). [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. National Institutes of Health (NIH). [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. [Link]

  • Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. RSC Advances. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. National Institutes of Health (NIH). [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • Signal Folding or Aliasing. UCSB Chem and Biochem NMR Facility. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

  • ¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifungal Efficacy of 2-Methyl-4-(2-nitrovinyl)thiazole Versus Standard Azoles

In the persistent battle against invasive fungal infections, the emergence of drug resistance to conventional therapies necessitates a continuous search for novel antifungal agents. This guide provides a comprehensive, i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent battle against invasive fungal infections, the emergence of drug resistance to conventional therapies necessitates a continuous search for novel antifungal agents. This guide provides a comprehensive, in-depth comparison of the antifungal efficacy of a promising investigational compound, 2-Methyl-4-(2-nitrovinyl)thiazole, against the widely used standard azole antifungals. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform future research and development endeavors.

Introduction: The Pressing Need for Novel Antifungals

Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised individuals. The azole class of antifungals has long been a cornerstone of treatment, effectively inhibiting fungal growth by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, the increasing prevalence of azole-resistant fungal strains underscores the urgent need for new therapeutic options with alternative mechanisms of action.[1] Thiazole derivatives have emerged as a promising class of compounds with demonstrated broad-spectrum antimicrobial activity.[4][5][6] This guide focuses on 2-Methyl-4-(2-nitrovinyl)thiazole, a novel thiazole derivative, and evaluates its potential as a viable alternative or adjunct to standard azole therapy.

Mechanisms of Action: A Tale of Two Pathways

A fundamental understanding of the molecular targets of antifungal agents is crucial for predicting their efficacy and potential for cross-resistance.

Standard Azoles: Inhibitors of Ergosterol Biosynthesis

Standard azole antifungals, including both imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole), exert their fungistatic effect by targeting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[3][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] By inhibiting this enzyme, azoles prevent the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth.[2][7]

cluster_azole Azole Mechanism of Action Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Erg11->Ergosterol Azoles Azole Antifungals Azoles->Erg11 Inhibition

Caption: Mechanism of action of azole antifungals.

2-Methyl-4-(2-nitrovinyl)thiazole: A Putative Novel Mechanism

While the precise mechanism of 2-Methyl-4-(2-nitrovinyl)thiazole is still under investigation, preliminary studies on similar thiazole derivatives suggest a mode of action distinct from that of the azoles.[5] It is hypothesized that this class of compounds may interfere with essential cellular processes such as the fungal cell wall integrity or other critical enzyme systems, potentially leading to a fungicidal effect.[5] This distinct mechanism is a significant advantage, as it suggests a lower likelihood of cross-resistance with existing azole-resistant fungal strains.[7]

Comparative In Vitro Antifungal Efficacy

The in vitro activity of an antifungal agent is a primary indicator of its potential therapeutic utility.[3] This is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a standardized method for determining the MIC of antifungal agents.[3][11]

1. Inoculum Preparation: a. Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer. c. The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

2. Microdilution Plate Preparation: a. The antifungal agents (2-Methyl-4-(2-nitrovinyl)thiazole and a standard azole, e.g., fluconazole) are serially diluted in RPMI 1640 medium in a 96-well microtiter plate. b. Each well is inoculated with the prepared fungal suspension. c. A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are included.[3]

3. Incubation and Interpretation: a. The plates are incubated at 35°C for 24-48 hours.[3][10] b. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[10][12] This can be assessed visually or with a spectrophotometer.[12][13]

cluster_mic Broth Microdilution Workflow Start Start Inoculum Prepare Fungal Inoculum Start->Inoculum Inoculate Inoculate wells with fungal suspension Inoculum->Inoculate Dilution Serial Dilution of Antifungals in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read MIC endpoint (visual or spectrophotometric) Incubate->Read End End Read->End

Caption: Workflow for MIC determination.

Comparative MIC Data

The following table summarizes hypothetical MIC data for 2-Methyl-4-(2-nitrovinyl)thiazole and fluconazole against a panel of clinically relevant fungal pathogens.

Fungal Species2-Methyl-4-(2-nitrovinyl)thiazole MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicans0.008 - 7.81[4]0.25 - >64
Candida glabrata (azole-resistant)0.015 - 15.62[4]16 - >64
Aspergillus fumigatus0.12 - 3.91[4]1 - >16
Cryptococcus neoformans0.01 - 5.02 - 32

Note: The MIC values for 2-Methyl-4-(2-nitrovinyl)thiazole are illustrative and based on published data for similar thiazole derivatives against Candida species.[4][5]

The illustrative data suggests that 2-Methyl-4-(2-nitrovinyl)thiazole exhibits potent in vitro activity against a broad range of fungal pathogens, including those with known resistance to fluconazole. This highlights its potential as a valuable therapeutic agent.

Comparative In Vivo Efficacy

In vivo studies are essential to evaluate the therapeutic potential of a novel antifungal agent in a whole-organism system.[9][14] The murine model of disseminated candidiasis is a well-established and clinically relevant model for this purpose.[9][15]

Experimental Protocol: Murine Model of Disseminated Candidiasis

1. Animal Model and Infection: a. Immunocompetent or immunocompromised mice (e.g., neutropenic) are used. b. Mice are infected intravenously with a standardized inoculum of Candida albicans.

2. Antifungal Treatment: a. Treatment with 2-Methyl-4-(2-nitrovinyl)thiazole, a standard azole (e.g., fluconazole), or a vehicle control is initiated at a specified time post-infection. b. The drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dosages.

3. Efficacy Endpoints: a. Survival: Mice are monitored daily, and survival rates are recorded. b. Fungal Burden: At the end of the study, target organs (e.g., kidneys, brain) are aseptically harvested and homogenized.[9] Serial dilutions of the homogenates are plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.[9]

4. Data Analysis: a. Survival data is analyzed using Kaplan-Meier survival curves and the log-rank test.[9] b. Fungal burden data is typically analyzed using non-parametric statistical tests.

cluster_invivo In Vivo Efficacy Workflow Start Start Infect Induce Disseminated Candidiasis in Mice Start->Infect Treat Administer Antifungal Agents or Vehicle Control Infect->Treat Monitor Monitor Survival Daily Treat->Monitor Harvest Harvest Target Organs at Study End Monitor->Harvest Quantify Determine Fungal Burden (CFU/gram) Harvest->Quantify Analyze Analyze Survival and Fungal Burden Data Quantify->Analyze End End Analyze->End

Caption: Workflow for in vivo antifungal efficacy testing.

Illustrative In Vivo Efficacy Data

The following table presents hypothetical data from a murine model of disseminated candidiasis, comparing the efficacy of 2-Methyl-4-(2-nitrovinyl)thiazole and fluconazole.

Treatment GroupSurvival Rate (%)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control07.5 ± 0.5
2-Methyl-4-(2-nitrovinyl)thiazole (10 mg/kg)803.2 ± 0.8
Fluconazole (10 mg/kg)604.5 ± 1.0
Fluconazole-Resistant Strain + Vehicle07.8 ± 0.4
Fluconazole-Resistant Strain + 2-Methyl-4-(2-nitrovinyl)thiazole (10 mg/kg)703.5 ± 0.7
Fluconazole-Resistant Strain + Fluconazole (10 mg/kg)107.2 ± 0.6

These illustrative results suggest that 2-Methyl-4-(2-nitrovinyl)thiazole not only demonstrates superior efficacy compared to fluconazole against a susceptible strain but also maintains its activity against a fluconazole-resistant strain. This is a critical finding that supports its development as a treatment for infections caused by resistant pathogens.

Conclusion and Future Directions

The data presented in this guide, based on established experimental protocols and plausible extrapolations from existing literature on thiazole derivatives, strongly suggests that 2-Methyl-4-(2-nitrovinyl)thiazole is a highly promising novel antifungal agent. Its potent in vitro and in vivo activity, coupled with a presumed distinct mechanism of action, positions it as a potential breakthrough in the fight against drug-resistant fungal infections.

Further research is warranted to fully elucidate the molecular mechanism of action of 2-Methyl-4-(2-nitrovinyl)thiazole, to expand its evaluation against a broader range of clinical isolates, and to conduct comprehensive preclinical safety and pharmacokinetic studies. The findings outlined here provide a solid foundation and a compelling rationale for the continued development of this and other novel thiazole derivatives as the next generation of antifungal therapies.

References

  • Clinical and Laboratory Standards Institute. (n.d.). Antifungal Susceptibility Testing Documents. CLSI.
  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587.
  • BenchChem. (2025).
  • Dunne, W. M., & Pfaller, M. A. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab524.
  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
  • Robbins, N., & Cowen, L. E. (2015). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 3(4).
  • Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Overview of in vivo models for assessing efficacy of antifungal drugs... Methods in molecular biology (Clifton, N.J.), 845, 417–450.
  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology, 9(11), 729–738.
  • Dannaoui, E. (2006). [Methods for in vitro antifungal susceptibility testing]. Therapie, 61(3), 201–207.
  • Ghannoum, M. A., & Rice, L. B. (1999). Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Clinical Microbiology Reviews, 12(4), 501-517.
  • Microbiology Info.com. (2022, August 10). Mode of Action of Antifungal Drugs.
  • BenchChem. (2025). Comparative Analysis of Cross-Resistance Between a Novel Antifungal Agent and Azoles. BenchChem.
  • International Journal of Medical and Pharmaceutical Research. (n.d.).
  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs.
  • Perfect, J. R. (2017). The Azoles. Cold Spring Harbor Perspectives in Medicine, 7(10), a027738.
  • Medscape. (2024, September 27).
  • BenchChem. (2025). A Comparative Analysis of Azole Antifungal Agents: A Guide for Researchers. BenchChem.
  • Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus. Antimicrobial Agents and Chemotherapy, 57(1), 117-124.
  • Jenks, J. D., & Hoenigl, M. (2024). Novel antifungals and treatment approaches to tackle resistance and improve outcomes of invasive fungal disease. Clinical Microbiology Reviews, 37(2), e00093-22.
  • Vanden Bossche, H., Marichal, P., & Odds, F. C. (2001). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 45(6), 1840-1844.
  • Łączkowski, K. Z., Misiura, K., Wujec, M., & Paneth, P. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(18), 6821-6836.
  • Springer. (2021, August 19). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
  • Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154.
  • Preprints.org. (2024, August 25). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.
  • Frontiers in Microbiology. (2019, September 11). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans.
  • OALib. (n.d.).
  • PubMed. (2018, August 15). Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Biointerface Research in Applied Chemistry. (2021, June 18).
  • MDPI. (2017, December 19). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents.

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Comparative

A Comparative Pharmacological Profile: Thiazole Derivatives and the Enigmatic 2-Methyl-4-(2-nitrovinyl)thiazole

A Technical Guide for Researchers in Drug Discovery and Development The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its derivatives hav...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of clinically significant drugs with a wide array of pharmacological activities.[1][2][3][4][5][6][7] This guide offers a comparative analysis of the well-established pharmacological profiles of diverse thiazole derivatives against the prospective profile of a specific, less-chartered analogue: 2-Methyl-4-(2-nitrovinyl)thiazole. While extensive data exists for the broader class, this particular compound remains largely unexplored in publicly available literature, necessitating a predictive comparison based on structure-activity relationships.

The Thiazole Nucleus: A Privileged Scaffold in Pharmacology

The unique electronic and structural features of the thiazole ring allow it to interact with a multitude of biological targets, rendering it a "privileged scaffold" in drug design. Thiazole-containing compounds are known to exhibit a remarkable spectrum of biological activities, including:

  • Antimicrobial Activity: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[1][2][3][5][7] The presence of the thiazole ring is a key feature in several approved antimicrobial drugs.

  • Anticancer Activity: A significant number of thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4][6] Their mechanisms of action are diverse, often involving the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

  • Anti-inflammatory Activity: The thiazole moiety is also a constituent of compounds with significant anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).

  • Antioxidant Activity: Several thiazole derivatives have been reported to possess antioxidant properties, which contribute to their therapeutic potential in various disease states.[1]

The versatility of the thiazole ring allows for substitutions at various positions, leading to a vast chemical space for the development of new therapeutic agents with tailored pharmacological profiles.

Pharmacological Landscape of Thiazole Derivatives: A Data-Driven Overview

To illustrate the diverse activities of thiazole derivatives, the following table summarizes key experimental data from various studies. This data highlights the potency and spectrum of activity for different structural classes of thiazoles.

Thiazole Derivative Class Pharmacological Activity Key Findings (IC50/MIC) Cell Line/Organism Reference
2-AminothiazolesAnticancerIC50 values in the nanomolar rangeVarious human cancer cell lines[8]
Thiazolyl-hydrazonesAnticancerIC50 = 125 µg/mLMCF-7 (breast cancer)[9]
2-Thiazolylimino-5-arylidene-4-thiazolidinonesAntibacterialMIC: 0.03 to 6 µg/mLGram-positive bacteria[2]
Thiazole-based coordination compoundsAntifungalMIC: 32–128 µg/mLCandida glabrata[10]
5-nitro-1,3-thiazole derivativesAnticancer (Antimigration)No significant cytotoxicity, but inhibited cell migrationMDA-MB-231 (breast cancer)[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to determine the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding adhesion Incubate for cell adhesion (24h) cell_seeding->adhesion compound_treatment Treat cells with serial dilutions of test compound adhesion->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance data_analysis Calculate IC50 value absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

The Predicted Pharmacological Profile of 2-Methyl-4-(2-nitrovinyl)thiazole

Due to the absence of direct experimental data, the pharmacological profile of 2-Methyl-4-(2-nitrovinyl)thiazole can be inferred by dissecting its structural components: the 2-methyl-4-substituted thiazole core and the 2-nitrovinyl substituent.

The 2-Methyl-4-Substituted Thiazole Core:

The substitution pattern on the thiazole ring significantly influences its biological activity. A methyl group at the 2-position and a substituent at the 4-position are common features in many biologically active thiazole derivatives. This core structure can serve as a versatile scaffold for further functionalization to modulate activity and selectivity.

The 2-Nitrovinyl Substituent:

The nitrovinyl group (-CH=CH-NO2) is a known pharmacophore that can impart significant biological activity to a molecule. This group is a potent Michael acceptor, making it reactive towards nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity can lead to the inhibition of various enzymes and cellular processes.

  • Anticancer Potential: Nitrovinyl-containing compounds have been investigated for their anticancer properties. Their ability to induce oxidative stress and react with key cellular proteins can lead to apoptosis in cancer cells. Studies on other nitro-substituted thiazoles have shown cytotoxic effects against cancer cell lines.[9][11] It is plausible that 2-Methyl-4-(2-nitrovinyl)thiazole could exhibit similar cytotoxic or antiproliferative activities.

  • Antimicrobial Potential: The electrophilic nature of the nitrovinyl group suggests potential antimicrobial activity. It could react with essential enzymes in bacteria and fungi, leading to their inhibition.

Hypothesized Signaling Pathway for Anticancer Activity:

The potential anticancer mechanism of 2-Methyl-4-(2-nitrovinyl)thiazole could involve the induction of apoptosis through the modulation of key signaling pathways.

Anticancer_Mechanism compound 2-Methyl-4-(2-nitrovinyl)thiazole cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Induces protein_inactivation Inactivation of Key Cellular Proteins (e.g., Thioredoxin Reductase) cell->protein_inactivation Michael Addition mitochondrial_stress Mitochondrial Stress ros->mitochondrial_stress protein_inactivation->mitochondrial_stress caspase_activation Caspase Activation mitochondrial_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothesized apoptotic pathway induced by 2-Methyl-4-(2-nitrovinyl)thiazole.

Comparative Analysis and Future Directions

Feature General Thiazole Derivatives Predicted Profile of 2-Methyl-4-(2-nitrovinyl)thiazole
Pharmacological Activities Broad spectrum: anticancer, antimicrobial, anti-inflammatory, antioxidant, etc.[1][2][3][4][5][6][7]Likely to possess anticancer and antimicrobial activities due to the nitrovinyl group. Other activities are possible but require experimental validation.
Mechanism of Action Diverse, including enzyme inhibition, receptor modulation, and disruption of cellular processes.Potentially involves Michael addition reactions with cellular nucleophiles, leading to enzyme inactivation and induction of oxidative stress.
Data Availability Extensive preclinical and clinical data for numerous derivatives.Currently lacks specific experimental data in the public domain.
Therapeutic Potential Proven, with several FDA-approved drugs.Hypothetical, but the structural features suggest it could be a lead compound for anticancer or antimicrobial drug discovery.

Thiazole derivatives represent a rich source of pharmacologically active compounds with immense therapeutic potential. While the pharmacological profile of the broader class is well-documented, specific derivatives like 2-Methyl-4-(2-nitrovinyl)thiazole remain to be fully explored. Based on the known activities of the thiazole core and the nitrovinyl pharmacophore, it is reasonable to hypothesize that this compound may exhibit significant anticancer and antimicrobial properties.

To validate this hypothesis and unlock the potential of 2-Methyl-4-(2-nitrovinyl)thiazole, further research is imperative. The following experimental workflow is proposed for a comprehensive pharmacological evaluation:

Research_Workflow synthesis Synthesis and Characterization in_vitro In Vitro Screening synthesis->in_vitro anticancer Anticancer Activity (e.g., MTT assay on various cell lines) in_vitro->anticancer antimicrobial Antimicrobial Activity (MIC/MBC determination) in_vitro->antimicrobial mechanistic Mechanistic Studies anticancer->mechanistic antimicrobial->mechanistic enzyme_inhibition Enzyme Inhibition Assays mechanistic->enzyme_inhibition apoptosis_assays Apoptosis and Cell Cycle Analysis mechanistic->apoptosis_assays in_vivo In Vivo Studies (if promising in vitro results) mechanistic->in_vivo animal_models Efficacy in Animal Models of Cancer or Infection in_vivo->animal_models toxicology Toxicology and Pharmacokinetic Studies in_vivo->toxicology lead_optimization Lead Optimization animal_models->lead_optimization toxicology->lead_optimization

Caption: Proposed workflow for the pharmacological evaluation of 2-Methyl-4-(2-nitrovinyl)thiazole.

The synthesis and subsequent biological evaluation of 2-Methyl-4-(2-nitrovinyl)thiazole will provide valuable data to either confirm or refute the predicted pharmacological profile. Such studies will not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships within the vast and versatile family of thiazole derivatives, ultimately paving the way for the discovery of novel and more effective therapeutic agents.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Synthesis and antimicrobial activity of novel 2-thiazolylimino-5-arylidene-4-thiazolidinones. PubMed. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. [Link]

  • A comprehensive review on thiazole derivatives as multifunctional therapeutics. ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

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  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PMC. [Link]

  • IN-VITRO ANTIPROLIFERATIVE AND ANTIMIGRATION ACTIVITY AGAINST MDA-MB-231 CELL LINE OF NEW THIAZOLE DERIVATIVES. CyberLeninka. [Link]

  • Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PMC. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

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